Arsenazo III chemical structure and properties for researchers.
Arsenazo III chemical structure and properties for researchers.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Arsenazo III, a widely used metallochromic indicator. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Core Chemical and Physical Properties
Arsenazo III, systematically named 2,7-(Bis(2-arsonophenylazo))-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a complex organic dye renowned for its high affinity and selectivity for calcium ions.[1][2] Its utility as a calcium indicator is rooted in the significant color change it undergoes upon chelation.
Chemical Structure
The intricate structure of Arsenazo III features a central chromotropic acid core functionalized with two azophenylarsonic acid groups. This specific arrangement of aromatic rings, azo linkages, and functional groups (hydroxyl, sulfonic acid, and arsonic acid) is responsible for its unique spectral properties and its ability to form stable complexes with divalent cations.
Caption: Chemical structure of Arsenazo III.
Physicochemical Properties
A summary of the key physicochemical properties of Arsenazo III is presented in the table below, providing researchers with essential data for experimental design and execution.
| Property | Value | References |
| IUPAC Name | 2,7-Bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid | |
| Synonyms | Arsenazo III, 2,2′-(1,8-Dihydroxy-3,6-disulfonaphthylene-2,7-bisazo)bisbenzenearsonic acid | |
| CAS Number | 1668-00-4 | [3] |
| Molecular Formula | C₂₂H₁₈As₂N₄O₁₄S₂ | |
| Molecular Weight | 776.37 g/mol | [3] |
| Appearance | Dark red to brown or black powder | |
| Solubility | Soluble in water and alkaline solutions, slightly soluble in ethanol. | |
| Melting Point | >300 °C (decomposes) |
Spectral Properties and Mechanism of Action
The functionality of Arsenazo III as a calcium indicator is entirely dependent on its spectral properties, which are modulated by the presence of calcium ions.
Spectral Data
In the absence of calcium, the free Arsenazo III dye exhibits a maximum absorbance (λmax) in the visible spectrum at approximately 540-570 nm. Upon binding with Ca²⁺ ions, a significant bathochromic shift occurs, and the resulting complex shows a new absorbance maximum at around 650 nm. This distinct shift in the absorption spectrum forms the basis for the quantitative determination of calcium.
| Species | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) at 650 nm (L·mol⁻¹·cm⁻¹) | pH |
| Free Arsenazo III | ~540-570 nm | Low | Neutral to slightly acidic |
| Arsenazo III-Ca²⁺ Complex | ~650 nm | Approximately 4.40 x 10⁴ | ~5.0-6.0 |
Mechanism of Calcium Chelation
Arsenazo III forms a stable complex with calcium ions. The stoichiometry of this complex can vary depending on the concentration of both the dye and calcium, with evidence suggesting the formation of 1:1, 2:1, and 2:2 (Arsenazo III:Ca²⁺) complexes under different conditions.[4] The binding involves the coordination of the calcium ion with the oxygen atoms of the hydroxyl, sulfonic, and arsonic acid groups on the Arsenazo III molecule. This chelation event alters the electronic configuration of the chromophore, leading to the observed color change.
Caption: Arsenazo III - Calcium Chelation Pathway.
Synthesis and Purification
While commercially available, understanding the synthesis and purification of Arsenazo III can be valuable for specialized research applications requiring high-purity material.
Synthesis Protocol
The synthesis of Arsenazo III is a multi-step process that involves the diazotization of o-aminophenylarsonic acid and its subsequent coupling with chromotropic acid.
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Diazotization of o-Aminophenylarsonic Acid: o-Aminophenylarsonic acid is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
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Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to a cooled alkaline solution of chromotropic acid. The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling reaction at the 2 and 7 positions of the chromotropic acid.
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Isolation: After the reaction is complete, the mixture is acidified to precipitate the crude Arsenazo III. The precipitate is then filtered, washed, and dried.
Purification Protocol
Commercial preparations of Arsenazo III can contain various impurities. For sensitive applications, further purification may be necessary.
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Recrystallization: A common method for purifying solid organic compounds. The crude Arsenazo III is dissolved in a suitable hot solvent (e.g., a mixture of water and an organic solvent) and allowed to cool slowly. The purified Arsenazo III will crystallize out, leaving impurities in the solution.
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Column Chromatography: Techniques such as DEAE-cellulose or gel chromatography can be employed for more rigorous purification. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a chromatography column. Elution with an appropriate solvent system separates Arsenazo III from its impurities based on their differential adsorption and size.
Experimental Protocols: Spectrophotometric Determination of Calcium in Serum
One of the primary applications of Arsenazo III is in the clinical determination of calcium levels in biological samples like serum.
Reagents and Materials
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Arsenazo III Reagent: A buffered solution of Arsenazo III (e.g., 0.15 mM) in a suitable buffer (e.g., imidazole buffer, pH 6.5-7.0). This reagent may also contain a chelator for interfering ions, such as 8-hydroxyquinoline-5-sulfonic acid to mask magnesium.
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Calcium Standard: A solution of known calcium concentration (e.g., 10 mg/dL).
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Serum Samples: Patient or control serum.
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Spectrophotometer: Capable of measuring absorbance at 650 nm.
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Pipettes and Test Tubes
Experimental Workflow
The following diagram illustrates a typical workflow for the spectrophotometric determination of calcium in serum using Arsenazo III.
Caption: Workflow for Serum Calcium Determination.
Detailed Procedure
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Preparation: Label three sets of test tubes: "Blank," "Standard," and "Sample."
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Reagent Addition: Pipette 1.0 mL of the Arsenazo III reagent into each tube.
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Sample and Standard Addition:
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To the "Standard" tube, add 10 µL of the Calcium Standard.
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To the "Sample" tube, add 10 µL of the serum sample.
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The "Blank" tube contains only the Arsenazo III reagent.
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Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for a specified time (e.g., 1-5 minutes) to allow for complete color development. The color of the complex is generally stable for at least 60 minutes.
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Spectrophotometric Measurement:
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Set the spectrophotometer to a wavelength of 650 nm.
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Use the "Blank" tube to zero the instrument.
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Measure and record the absorbance of the "Standard" and "Sample" tubes.
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Calculation: The concentration of calcium in the sample is calculated using the following formula:
Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Interferences
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Magnesium: Although Arsenazo III has a higher affinity for calcium, magnesium can interfere. This is often mitigated by the inclusion of 8-hydroxyquinoline-5-sulfonic acid in the reagent, which preferentially chelates magnesium.
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Hemolysis, Icterus, and Lipemia: Severe hemolysis, high bilirubin levels (icterus), and high lipid levels (lipemia) can interfere with the absorbance reading. Sample blanks or specific clearing agents may be required for highly lipemic samples.
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Chelating Agents: Anticoagulants such as EDTA, citrate, and oxalate must be avoided as they will chelate calcium, making it unavailable to react with Arsenazo III. Heparin is the recommended anticoagulant.
Other Applications
Beyond its primary use in clinical chemistry for calcium determination, Arsenazo III is also employed in various other research areas:
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Determination of other metal ions: It can be used for the spectrophotometric determination of other elements such as thorium, uranium, and rare earth elements.
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Cellular Calcium Studies: In biological research, Arsenazo III has been used to measure calcium fluxes in permeabilized cells and isolated organelles.
Safety and Handling
Arsenazo III is an arsenic-containing compound and should be handled with care. It is toxic if swallowed or inhaled. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the solid powder. Consult the Safety Data Sheet (SDS) for detailed safety information.
This technical guide provides a foundational understanding of Arsenazo III for researchers. For specific applications, further optimization of protocols and validation may be required.
